![molecular formula C17H21NO4 B11936296 Cocaine-d3 (CRM)](/img/structure/B11936296.png)
Cocaine-d3 (CRM)
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Overview
Description
Cocaine-d3 (Certified Reference Material) is a deuterated form of cocaine, where three hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of cocaine. It is structurally categorized as a tropane alkaloid and is often utilized in forensic and toxicological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cocaine-d3 involves the incorporation of deuterium into the cocaine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the esterification of ecgonine methyl ester with benzoyl chloride in the presence of deuterated methanol .
Industrial Production Methods: Industrial production of Cocaine-d3 follows stringent protocols to ensure the purity and consistency of the product. The process involves multiple steps of purification and characterization to meet the standards required for a Certified Reference Material. The final product is often formulated as a solution in acetonitrile .
Chemical Reactions Analysis
Types of Reactions: Cocaine-d3 undergoes various chemical reactions, including:
Oxidation: Cocaine-d3 can be oxidized to form benzoylecgonine-d3.
Hydrolysis: The ester bond in Cocaine-d3 can be hydrolyzed to produce ecgonine methyl ester-d3 and benzoic acid.
Reduction: Reduction reactions can convert Cocaine-d3 to its corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.
Major Products:
- Benzoylecgonine-d3
- Ecgonine methyl ester-d3
- Benzoic acid
Scientific Research Applications
Analytical Chemistry
Cocaine-d3 is primarily utilized as an internal standard for the quantification of cocaine through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated form allows for precise measurement due to its distinct mass, which helps differentiate it from non-deuterated cocaine in complex biological matrices.
Table 1: Comparison of Analytical Techniques Using Cocaine-d3
Technique | Description | Application |
---|---|---|
Gas Chromatography | Separation based on volatility | Quantification of cocaine in urine samples |
Liquid Chromatography | Separation based on solubility | Analysis of cocaine in blood and tissues |
Mass Spectrometry | Detection based on mass-to-charge ratio | Confirmation of cocaine presence in forensic samples |
Pharmacokinetics Studies
Cocaine-d3 plays a vital role in pharmacokinetic studies, helping researchers understand how cocaine is metabolized in the body. By using deuterated cocaine, scientists can track the metabolic pathways and identify the metabolites produced during cocaine metabolism.
Case Study: Metabolic Pathway Analysis
A study utilized cocaine-d3 to investigate the metabolic fate of cocaine in human subjects. Researchers found that the presence of deuterated cocaine allowed for more accurate tracking of metabolites such as benzoylecgonine and ecgonine methyl ester, providing insights into the duration of action and elimination half-life of cocaine in humans .
Forensic Toxicology
In forensic toxicology, cocaine-d3 is essential for confirming drug use in various biological specimens. Its use as an internal standard ensures that quantification results are reliable, facilitating legal investigations related to drug use.
Application Example: Urine Testing
A forensic analysis used cocaine-d3 to develop a sensitive method for detecting cocaine and its metabolites in urine samples. This method improved detection limits and provided a more comprehensive understanding of recent drug use patterns among subjects .
Research on Drug Dependence
Cocaine-d3 is also employed in research focusing on drug dependence mechanisms. It aids in studying the interaction between cocaine and dopamine receptors, particularly the dopamine D3 receptor, which has been implicated in addiction pathways.
Research Findings: Dopamine D3 Receptor Alterations
A pilot study highlighted the role of the dopamine D3 receptor in individuals with cocaine dependence. Using radioligands alongside cocaine-d3 allowed researchers to compare receptor availability between dependent individuals and healthy controls, revealing significant differences that could inform future treatment strategies .
Development of Therapeutics
The insights gained from studies involving cocaine-d3 contribute to developing potential therapeutic interventions for cocaine addiction. Understanding how cocaine interacts with brain pathways can lead to targeted medications that mitigate its effects.
Future Directions: Targeting Dopamine Pathways
Research indicates that targeting the D3 receptor may offer new avenues for medication development aimed at reducing cravings and withdrawal symptoms associated with cocaine dependence .
Mechanism of Action
Cocaine-d3 exerts its effects by blocking the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the post-synaptic neurons. The primary molecular targets are the dopamine transporters, which are inhibited by Cocaine-d3, leading to its psychoactive effects .
Comparison with Similar Compounds
- Cocaine: The non-deuterated form of Cocaine-d3, used for similar purposes but without the isotopic labeling.
- Benzoylecgonine: A major metabolite of cocaine, often used in drug testing.
- Ecgonine methyl ester: Another metabolite of cocaine, used in metabolic studies .
Uniqueness: Cocaine-d3 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from the non-labeled cocaine in analytical applications .
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
306.37 g/mol |
IUPAC Name |
methyl 3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/i1D3 |
InChI Key |
ZPUCINDJVBIVPJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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